

Application Notes and Protocols for Primary Pancreatic Islet Isolation and Culture

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These application notes provide detailed protocols for the isolation and culture of primary pancreatic islets from both murine and human sources. The methodologies described herein are compiled from established and widely used techniques in the field of diabetes research and islet transplantation.

I. Introduction

Pancreatic islets of Langerhans are micro-organs scattered throughout the pancreas that are crucial for glucose homeostasis.[1] The isolation of these islets is a fundamental technique for research in diabetes, providing a valuable in vitro model to study islet physiology, pathophysiology, and for the development of novel therapeutic strategies.[2] The primary objective of any islet isolation protocol is to obtain a high yield of viable and functional islets, free from contaminating exocrine tissue.[2] This document outlines the critical steps for successful islet isolation and culture, including enzymatic digestion of the pancreas, purification of islets using a density gradient, and subsequent culture and quality assessment.

II. Pancreatic Islet Isolation Protocols

The isolation of pancreatic islets is a multi-step process that involves enzymatic digestion of the pancreatic tissue to liberate the islets, followed by a purification step to separate the islets from the acinar and other exocrine tissues.[3]

A. Murine Islet Isolation

The most common method for murine islet isolation involves the inflation of the pancreas with a collagenase solution via the common bile duct, followed by enzymatic digestion and purification.^{[2][4]}

Experimental Workflow for Murine Islet Isolation



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Caption: Workflow for murine pancreatic islet isolation.

Detailed Protocol for Murine Islet Isolation:

- Preparation of Reagents: Prepare all solutions in advance and keep them on ice.^[1]
 - Collagenase P Solution: 1 mg/mL Collagenase P in ice-cold Hanks' Balanced Salt Solution (HBSS).^[1] Prepare fresh within 1-2 hours of use.^[1]
 - Stop Solution: Ice-cold HBSS.
 - RPMI-1640 Culture Medium: Supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Pancreas Perfusion and Digestion:
 - Euthanize the mouse using approved ethical protocols.
 - Make a midline abdominal incision to expose the peritoneal cavity.
 - Locate the common bile duct and clamp it near the liver.

- Inject 3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.[\[5\]](#) The pancreas will appear distended.[\[5\]](#)
- Carefully dissect the inflated pancreas and place it in a 50 mL conical tube containing 3 mL of ice-cold Collagenase P solution.[\[1\]](#)
- Incubate the tube in a 37°C water bath with shaking for 12-17 minutes.[\[5\]](#)[\[6\]](#)
- Stop the digestion by adding 40 mL of ice-cold Stop Solution.[\[5\]](#)
- Islet Purification:
 - Centrifuge the digested tissue at 350 x g for 3 minutes.[\[1\]](#)
 - Wash the pellet with HBSS multiple times.[\[1\]](#)
 - Resuspend the pellet in a density gradient medium such as Ficoll.[\[4\]](#)
 - Perform density gradient centrifugation to separate the islets from the exocrine tissue.[\[4\]](#) Islets will form a layer at the interface of the gradient.[\[7\]](#)
 - Carefully collect the islet layer.
- Islet Culture:
 - Wash the collected islets with HBSS.
 - Handpick the islets under a dissecting microscope to ensure high purity.[\[2\]](#) Healthy islets are typically spherical or oblong with a smooth surface.[\[5\]](#)
 - Culture the purified islets in RPMI-1640 medium in a humidified incubator at 37°C and 5% CO₂.[\[5\]](#)

Quantitative Data for Murine Islet Isolation:

Parameter	Value	Reference
Collagenase P Concentration	0.8 - 1 mg/mL	[1][6]
Volume of Collagenase Injection	3 mL	[5]
Digestion Time	8 - 17 minutes	[2][6]
Digestion Temperature	37°C	[2][5]
Centrifugation Speed	350 x g	[1]
Expected Islet Yield	200 - 400 islets/mouse	[2]

B. Human Islet Isolation

The isolation of human islets follows a similar principle to murine isolation but is adapted for a larger organ. The process is often automated using a Ricordi chamber for controlled enzymatic digestion and mechanical dissociation.[8][9]

Experimental Workflow for Human Islet Isolation



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Caption: Workflow for human pancreatic islet isolation.

Detailed Protocol for Human Islet Isolation:

- Pancreas Procurement and Preparation:
 - The pancreas is procured from a deceased donor and transported in a cold preservation solution like University of Wisconsin (UW) solution.[8]

- The pancreatic duct is cannulated for enzyme perfusion.[\[8\]](#)
- Enzymatic Digestion:
 - The pancreas is perfused with a collagenase and neutral protease enzyme solution.[\[8\]](#)
 - The distended pancreas is then transferred to a Ricordi digestion chamber.[\[8\]](#)
 - The chamber is part of a closed-loop circuit where the temperature is maintained at 37°C, and the chamber is gently shaken to facilitate digestion.[\[8\]](#)
 - The digestion process is monitored by taking samples to assess the percentage of free islets.[\[8\]](#)
 - Digestion is stopped when approximately 50% of the islets are free from the exocrine tissue by adding a cold dilution solution.[\[8\]](#)
- Islet Purification:
 - The digested tissue is collected and purified using a continuous density gradient of Ficoll on a COBE 2991 cell processor.[\[10\]](#)
 - The digested tissue is suspended in a high-density Ficoll solution and layered with solutions of decreasing density.[\[10\]](#)
 - Centrifugation separates the islets, which are collected from the interfaces between the different density layers.[\[7\]](#)[\[10\]](#)
- Islet Culture:
 - Purified islets are washed and cultured in a specialized medium such as CMRL-1066.[\[11\]](#)
 - Islets are cultured in suspension for a period before transplantation or experimental use.[\[12\]](#)

Quantitative Data for Human Islet Isolation:

Parameter	Value	Reference
Digestion Temperature	37°C	[8]
Ficoll Gradient Densities	1.108, 1.096, 1.037 g/cm ³	[13]
Centrifugation Speed (COBE)	~3000 RPM	[10]
Expected Islet Yield	250,000 - 450,000 IEQ/pancreas	[2]
Purity	>70%	[9]

III. Islet Culture and Quality Assessment

Proper culture conditions are essential to maintain islet viability and function post-isolation.[2] Quality assessment is performed to ensure the suitability of the isolated islets for downstream applications.

A. Islet Culture Media

Various media formulations are used for human islet culture, with CMRL-1066 being a common choice for clinical applications.[11] For research purposes, RPMI-1640 supplemented with FBS is widely used for murine islets.[5]

B. Quality Assessment Protocols

1. Dithizone (DTZ) Staining for Purity and Quantification:

Dithizone is a zinc-chelating agent that selectively stains insulin-containing beta cells red, allowing for the identification and quantification of islets.[14][15]

- Protocol:
 - Take a representative sample of the islet preparation.
 - Add DTZ solution and incubate for 1-2 minutes.
 - Examine under a microscope. Islets will appear red, while exocrine tissue remains unstained.[15]

- Quantify the number and size of islets to calculate the Islet Equivalent (IEQ).[\[14\]](#)

2. Viability Staining (FDA/PI):

This method uses fluorescein diacetate (FDA) to stain viable cells green and propidium iodide (PI) to stain the nuclei of non-viable cells red.[\[16\]](#)[\[17\]](#)[\[18\]](#)

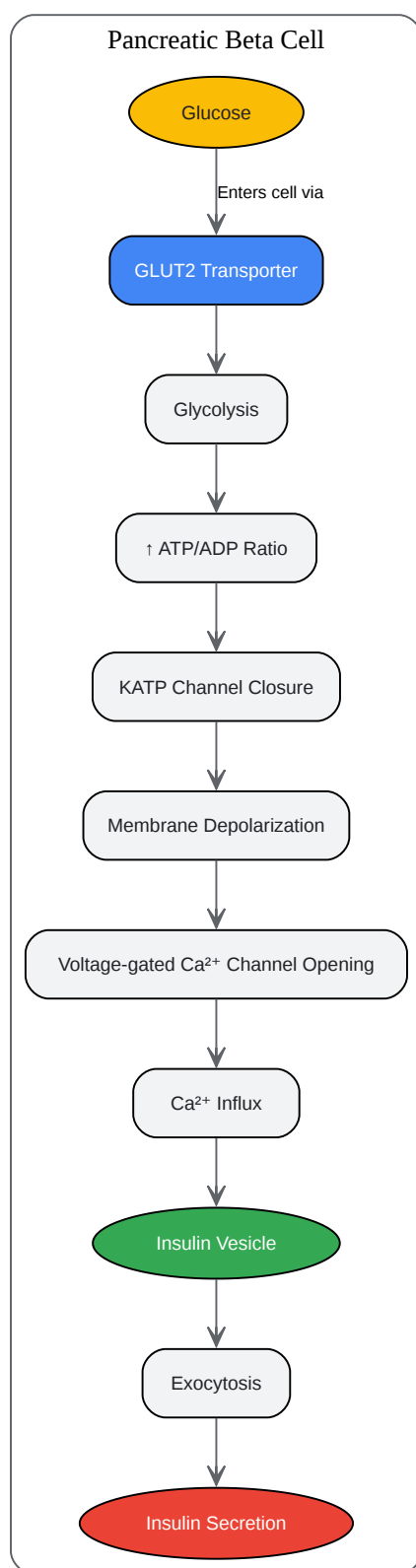
- Protocol:
 - Incubate a sample of islets with a solution containing both FDA and PI.
 - Visualize the islets using a fluorescence microscope.
 - Estimate the percentage of viable (green) versus dead (red) cells.[\[17\]](#)

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay:

The GSIS assay is a critical functional test that measures the ability of islets to secrete insulin in response to glucose.[\[19\]](#)[\[20\]](#)

- Protocol:
 - Pre-incubate a known number of islets in a low-glucose buffer (e.g., 2.8 mM glucose).
 - Collect the supernatant to measure basal insulin secretion.
 - Incubate the same islets in a high-glucose buffer (e.g., 16.7 mM glucose).[\[19\]](#)
 - Collect the supernatant to measure stimulated insulin secretion.
 - Measure insulin concentration in the collected samples using an ELISA.
 - The stimulation index (SI) is calculated as the ratio of insulin secreted at high glucose to that at low glucose.

Relevant Signaling Pathway in Islet Function



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Caption: Glucose-stimulated insulin secretion pathway.

This simplified diagram illustrates the key steps in glucose-stimulated insulin secretion from a pancreatic beta cell. Increased glucose uptake leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.

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